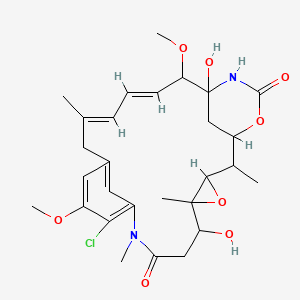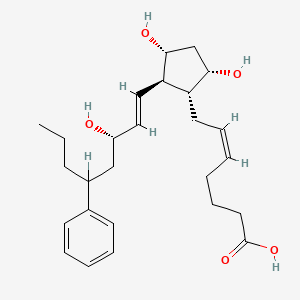
Maytansinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maytansinol is a highly potent cytotoxic agent that belongs to the ansamycin family of natural products. It is derived from maytansine, which is isolated from plants of the genus Maytenus and certain microorganisms such as Actinosynnema pretiosum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Maytansinol can be synthesized through various methods, including the reduction of C3-esters of this compound . One common approach involves the use of organometallic reagents to react with a precursor compound, resulting in the formation of this compound . Another method employs the reduction of bridged acetals of this compound, which minimizes processing steps and reduces solvent volumes, making the process more efficient and scalable .
Industrial Production Methods
Industrial production of this compound often involves the isolation of maytansinoids from natural sources such as Actinosynnema pretiosum. These maytansinoids are then subjected to chemical reactions to yield this compound. The process typically includes the removal of ester moieties from maytansinoids to produce the alcohol, this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Maytansinol undergoes various chemical reactions, including acylation, oxidation, and reduction . These reactions are crucial for the synthesis of maytansinoid derivatives, which are used in targeted cancer therapies.
Common Reagents and Conditions
Acylation: This compound can be acylated using acyl chlorides or anhydrides in the presence of a base such as pyridine.
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include various maytansinoid derivatives, which have been modified to enhance their cytotoxicity and specificity for cancer cells .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Maytansinol exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules . By inhibiting the assembly of microtubules, this compound disrupts cell division and induces cell death. This mechanism makes it highly effective against rapidly dividing cancer cells . The molecular targets of this compound include the rhizoxin binding site on tubulin, which is crucial for its antimitotic activity .
Vergleich Mit ähnlichen Verbindungen
Maytansinol is unique among its analogs due to its high cytotoxicity and specificity for cancer cells. Similar compounds include:
Maytansine: The parent compound from which this compound is derived.
Ansamitocin P-3: Another potent cytotoxic agent that shares structural similarities with this compound.
Mertansine (DM1): A derivative of this compound used as a payload in the ADC trastuzumab emtansine, which is approved for the treatment of certain types of breast cancer.
This compound’s unique structure and high potency make it a valuable compound for research and therapeutic applications, particularly in the field of oncology.
Eigenschaften
Molekularformel |
C28H37ClN2O8 |
|---|---|
Molekulargewicht |
565.1 g/mol |
IUPAC-Name |
(16E,18E)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione |
InChI |
InChI=1S/C28H37ClN2O8/c1-15-8-7-9-22(37-6)28(35)14-20(38-26(34)30-28)16(2)25-27(3,39-25)21(32)13-23(33)31(4)18-11-17(10-15)12-19(36-5)24(18)29/h7-9,11-12,16,20-22,25,32,35H,10,13-14H2,1-6H3,(H,30,34)/b9-7+,15-8+ |
InChI-Schlüssel |
QWPXBEHQFHACTK-KZVYIGENSA-N |
Isomerische SMILES |
CC1C2CC(C(/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)\C)OC)(NC(=O)O2)O |
Kanonische SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O |
Piktogramme |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Synonyme |
maytansinol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(3-Chlorophenyl)vinyl]pyridine](/img/structure/B1233796.png)

![[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-butoxy-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1233798.png)


![(4E,7E,10E,13E,16E,19E)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B1233807.png)



![[(1R)-1-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxymethyl]-2-hexadecanoyloxy-ethyl] (Z)-octadec-9-enoate](/img/structure/B1233814.png)
![methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1233815.png)



